molecular formula C12H14BrNO2 B1330827 1-(4-Bromophenyl)-2-morpholinoethanone CAS No. 20099-96-1

1-(4-Bromophenyl)-2-morpholinoethanone

Cat. No. B1330827
CAS RN: 20099-96-1
M. Wt: 284.15 g/mol
InChI Key: RQLYWWGGZRDCIL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-morpholinoethanone is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The morpholine moiety is a versatile heterocycle that can be functionalized to produce a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including morpholines, by reacting with amino alcohols . Another approach involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl

Scientific Research Applications

Synthesis and Intermediate Use

  • 1-(4-Bromophenyl)-2-morpholinoethanone is used in the synthesis of a variety of compounds, showcasing its versatility as an intermediate. For instance, it is a key intermediate in the synthesis of anticoagulant rivaroxaban, highlighting its importance in pharmaceutical synthesis (Luo et al., 2011). Additionally, it plays a role in the synthesis of compounds like substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, demonstrating its utility in organic chemistry (Balaji et al., 2017).

Complexation and Structural Studies

  • The compound is involved in complexation studies, where its derivatives interact with elements like palladium and mercury. This is crucial for understanding molecular structures and designing new materials (Singh et al., 2000).

Protective Group in Synthesis

  • It serves as a safety-catch nitrogen protecting group in chemical synthesis. This application is vital in the multi-step synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Surprenant & Lubell, 2006).

Catalyst in Synthesis

  • The compound is used in catalysis, for instance, in the synthesis of various tertiary amino alcohols. Such catalytic applications are critical for developing efficient and sustainable chemical processes (Isakhanyan et al., 2008).

Safety And Hazards

The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYWWGGZRDCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328506
Record name 1-(4-Bromophenyl)-2-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-morpholinoethanone

CAS RN

20099-96-1
Record name 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20099-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine (4.35 g) in dry toluene (8 ml) was stirred during the addition of aliquots of 2-bromo-1-(4-bromophenyl)ethanone (6.95 g) in dry toluene (70 ml). The resulting precipitate was removed by filtration and the filtrate evaporated to give the product (J. Amer. Chem. Soc., 1940, 62, 2882) as a pale yellow solid (7.2 g).
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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described in example 113, replacing 2-bromo-1-(3-bromophenyl)ethanone with 2-bromo-1-(4-bromophenyl)ethanone and pyrrolidine with morpholine. MS (ES) m/e 284 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wei, Y Shao, H Hu, F Zhang, C Zhang… - The Journal of …, 2012 - ACS Publications
A metal-free oxidative coupling of methyl ketones and primary or secondary amines to α-ketoamides has been developed. Four intermediates, α-iodoketone, α-aminoketone, iminium …
Number of citations: 133 pubs.acs.org

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